(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine chemical properties
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine chemical properties
An In-Depth Technical Guide to (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: Properties, Synthesis, and Applications
Executive Summary
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic amine that serves as a pivotal building block in the landscape of medicinal chemistry. The 1,3,4-thiadiazole core is a privileged scaffold, widely recognized for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This guide provides a comprehensive technical overview of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine, intended for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, propose a robust synthetic pathway based on established chemical transformations, predict its spectral characteristics, and delve into its reactivity and vast potential for creating novel therapeutic agents.
The 1,3,4-Thiadiazole Scaffold: A Cornerstone of Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle featuring one sulfur and two nitrogen atoms.[2] This structure is not merely a passive linker but an active pharmacophore. Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and a two-electron donor system, allow it to engage in critical interactions with biological targets.[2] The metabolic stability of the thiadiazole ring further enhances its appeal in drug design. Derivatives have been successfully developed and investigated for a wide array of therapeutic applications, making compounds like (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine highly valuable starting materials for the synthesis of new chemical entities.[3][4]
Core Physicochemical Properties
The fundamental properties of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine are summarized below. These identifiers are critical for sourcing, characterization, and regulatory documentation.
| Property | Value | Reference |
| IUPAC Name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | [5] |
| CAS Number | 784131-72-2 | [5][6][7] |
| Molecular Formula | C₄H₇N₃S | [6][7][8] |
| Molecular Weight | 129.18 g/mol | [7] |
| SMILES | NCC1=NN=C(C)S1 | [5] |
| Predicted XlogP | -0.3 | [9] |
| Appearance | Predicted to be a solid or oil at room temperature. |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process starting from the commercially available 2-amino-5-methyl-1,3,4-thiadiazole. This precursor is first converted to its corresponding nitrile, which is subsequently reduced to the target primary amine.
Caption: Proposed two-step synthesis of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine.
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
The precursor is readily synthesized via the cyclodehydration of thiosemicarbazide with acetic acid.[10] The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of PPA and sulfuric acid, is effective in driving the reaction to completion by removing water.[11]
-
Mechanism Insight: This reaction proceeds through the initial acylation of thiosemicarbazide by acetic acid, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiadiazole ring. The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the terminal nitrogen of the thiosemicarbazide.
Step 2: Conversion to 5-Methyl-1,3,4-thiadiazole-2-carbonitrile (Sandmeyer Reaction)
The transformation of an aromatic amine to a nitrile is a classic application of the Sandmeyer reaction.
-
Rationale: This two-part process is highly reliable for introducing a carbon-based functional group. The primary amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to ensure stability. The diazonium salt is then treated with a solution of copper(I) cyanide, which facilitates the displacement of the nitrogen gas and installation of the nitrile group.
Step 3: Reduction to (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
The final step involves the reduction of the nitrile functional group to a primary amine.
-
Experimental Choice: Two primary methods are suitable.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that provides a clean and high-yielding conversion. The reaction is typically performed in an anhydrous ether solvent like THF. The causality here is the hydride's ability to attack the electrophilic carbon of the nitrile, leading to a stable imine-aluminate complex that is further reduced.
-
Catalytic Hydrogenation: An alternative, often milder, method involves using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon. This method is advantageous for its scalability and avoidance of reactive metal hydrides.
-
Exemplary Experimental Protocol (Proposed)
Step A: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile
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To a stirred suspension of 2-amino-5-methyl-1,3,4-thiadiazole (10 mmol) in 6M HCl (20 mL) at 0 °C, a solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at 0 °C.
-
In a separate flask, a solution of copper(I) cyanide (12 mmol) and potassium cyanide (12 mmol) in water (15 mL) is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 1 hour.
-
After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitrile.
Step B: Synthesis of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
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A solution of the crude 5-methyl-1,3,4-thiadiazole-2-carbonitrile (8 mmol) in anhydrous THF (25 mL) is added dropwise to a stirred suspension of LiAlH₄ (16 mmol) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cautiously quenched by the sequential dropwise addition of water (0.6 mL), 15% NaOH solution (0.6 mL), and water (1.8 mL) at 0 °C.
-
The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography or distillation to afford the target amine.
Spectral Characterization (Predicted)
Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral properties are predicted.[12]
| Technique | Predicted Observations |
| ¹H NMR | δ ~2.7 ppm (s, 3H, -CH₃); δ ~4.0 ppm (s, 2H, -CH₂-); δ ~1.5-2.5 ppm (br s, 2H, -NH₂) |
| ¹³C NMR | δ ~15 ppm (CH₃); δ ~45 ppm (CH₂); δ ~165 ppm (C5-CH₃); δ ~170 ppm (C2-CH₂) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch, primary amine); 2850-2950 (C-H stretch, sp³); 1600-1650 (N-H bend); ~1550 (C=N stretch, ring) |
| Mass Spec (EI) | M⁺ peak at m/z = 129; Key fragment at m/z = 113 ([M-NH₂]⁺) |
Chemical Reactivity and Derivatization Potential
The primary aminomethyl group is the main site of reactivity, serving as a versatile handle for constructing diverse molecular architectures. Its nucleophilic character dominates its chemical behavior.
Caption: Key derivatization reactions of the primary amine group.
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N-Acylation: Reaction with acid chlorides or anhydrides yields stable amide derivatives. This is a cornerstone of structure-activity relationship (SAR) studies, allowing for the introduction of various functionalities.
-
N-Alkylation: Reaction with alkyl halides produces secondary or tertiary amines. This can modulate the compound's basicity and lipophilicity.
-
Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be further reduced to stable secondary amines or used as intermediates in more complex transformations.[13]
Applications in Medicinal Chemistry and Drug Development
The true value of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine lies in its role as a scaffold for generating libraries of bioactive compounds. The 1,3,4-thiadiazole nucleus is a known pharmacophore in a multitude of drug classes.
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[14][15][16] The aminomethyl linker allows for the attachment of these compounds to other pharmacophores or targeting moieties to enhance selectivity and efficacy.[4]
-
Antimicrobial Agents: The scaffold is prevalent in compounds with antibacterial and antifungal properties.[1][14] The amine handle can be used to synthesize derivatives that mimic natural substrates or disrupt microbial cell wall synthesis.
-
CNS-Active Agents: Thiadiazoles have been investigated for anticonvulsant and antidepressant activities.[2] The ability to easily modify the amine allows for fine-tuning of properties like blood-brain barrier penetration.
-
Enzyme Inhibitors: Thiadiazole-based compounds have been successfully designed as inhibitors for various enzymes, including acetylcholinesterase, which is relevant for Alzheimer's disease.[17]
Conclusion
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine represents a molecule of significant strategic importance for drug discovery and development. While its own biological profile may be modest, its true power is realized as a versatile chemical intermediate. Its robust 1,3,4-thiadiazole core provides a stable and biologically relevant anchor, while the reactive primary amine offers a gateway to immense structural diversity. The synthetic pathways and chemical properties outlined in this guide provide a foundational framework for researchers to leverage this compound in the rational design of next-generation therapeutic agents.
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